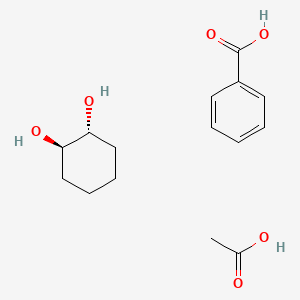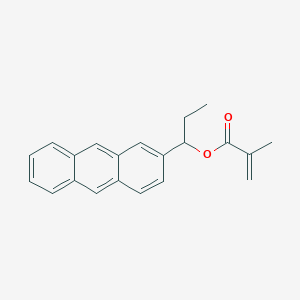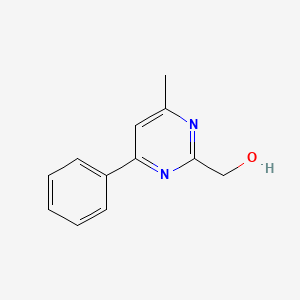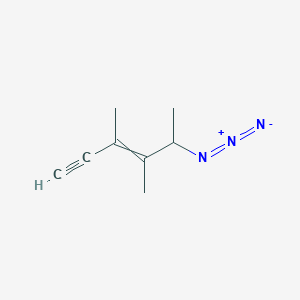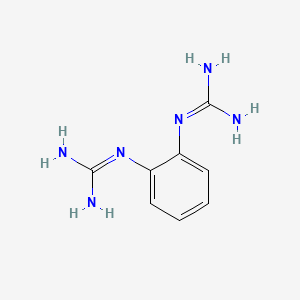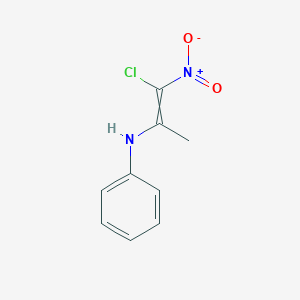
N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro and nitro group attached to a prop-1-en-2-yl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline typically involves the reaction of aniline with 1-chloro-1-nitroprop-1-ene. This reaction can be carried out under various conditions, but it generally requires a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(1-Chloro-1-aminoprop-1-en-2-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Chloro-1-nitroprop-1-en-2-yl)benzene
- N-(1-Chloro-1-nitroprop-1-en-2-yl)toluene
- N-(1-Chloro-1-nitroprop-1-en-2-yl)phenol
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
62875-02-9 |
|---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
N-(1-chloro-1-nitroprop-1-en-2-yl)aniline |
InChI |
InChI=1S/C9H9ClN2O2/c1-7(9(10)12(13)14)11-8-5-3-2-4-6-8/h2-6,11H,1H3 |
InChI Key |
NTQKIOYILHMRID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C([N+](=O)[O-])Cl)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


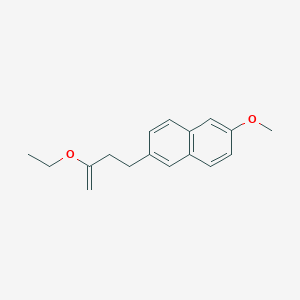
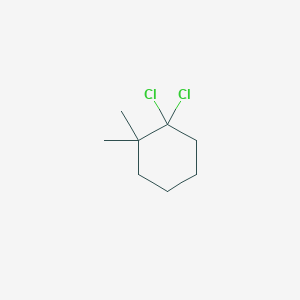
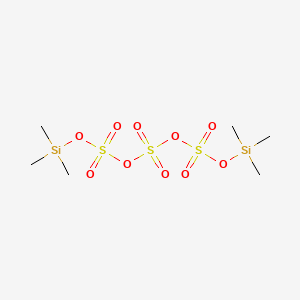


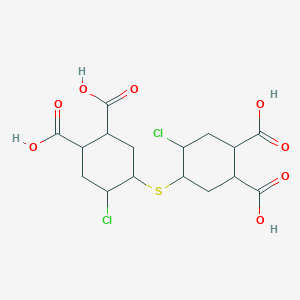
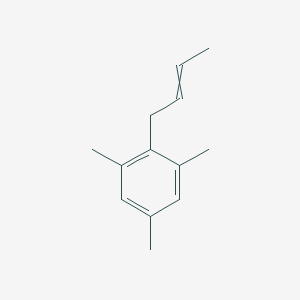
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)

